![molecular formula C20H22ClFN6 B2483583 N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179425-70-7](/img/structure/B2483583.png)
N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
This compound represents a class of triazine derivatives that have been extensively studied for their diverse biological activities and chemical properties. Triazine derivatives are known for their potential in various applications, including medicinal chemistry, due to their structural versatility and ability to interact with different biological targets.
Synthesis Analysis
The synthesis of triazine derivatives often involves multi-step reactions that include electrophilic substitution, nucleophilic displacement, and palladium-catalyzed reactions. For example, Eskola et al. (2002) described the synthesis of a triazine derivative through electrophilic fluorination, demonstrating the complexity and precision required in synthesizing these compounds (Eskola et al., 2002).
Molecular Structure Analysis
Triazine derivatives exhibit diverse molecular structures, often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. Jayarajan et al. (2019) utilized these methods to elucidate the structure of similar triazine compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of these molecules (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives allows for a variety of chemical transformations, including halogenation, alkylation, and coupling reactions. These reactions can significantly alter the physical and chemical properties of the triazine core, making it a versatile scaffold in synthetic chemistry.
Physical Properties Analysis
Triazine derivatives typically exhibit notable physical properties such as high thermal stability and solubility in various organic solvents. Zhou et al. (2018) reported on the synthesis of fluorinated copoly(pyridine ether imide)s derived from triazine-based diamines, showcasing their excellent thermal stability and solubility in organic solvents (Zhou et al., 2018).
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of compounds related to the chemical structure of interest often involves complex chemical reactions, aiming at targeting specific receptors or improving certain material properties. For instance, Eskola et al. (2002) described the synthesis of a compound intended to image dopamine D4 receptors, utilizing electrophilic fluorination of a precursor, highlighting the intricate processes involved in creating compounds for specific research applications (Eskola et al., 2002).
- Yan et al. (2007) explored the synthesis and two-photon absorption properties of new π-conjugated dendritic fluorophores, indicating the potential of such compounds in materials science and photonics research (Yan et al., 2007).
Material Applications
- Wang et al. (2007) and Liu et al. (2013) reported on the synthesis and characterization of fluorinated polyamides and polyimides containing various functional groups. These materials exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for high-performance applications in the electronics and aerospace industries (Wang et al., 2007); (Liu et al., 2013).
Biological Applications
- The development of novel ligands for metal coordination can lead to advancements in crystal engineering and the creation of new materials with specific properties. Duong et al. (2011) synthesized surrogates of 2,2′-bipyridine designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals, showcasing the potential for designing new materials with tailored properties (Duong et al., 2011).
- In the realm of medicinal chemistry, Gorle et al. (2016) synthesized pyrimidine linked with morpholinophenyl derivatives, assessing their biological activity. Such studies are crucial for understanding the potential therapeutic applications of new compounds (Gorle et al., 2016).
properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6.ClH/c1-14-5-4-6-17(13-14)23-19-24-18(22-16-9-7-15(21)8-10-16)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHFYLDMIQSLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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